![molecular formula C8H9BO3 B14064562 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, a common synthetic route involves the use of 2-(2-bromo-phenyl)-propane-2-ol as a starting material, which is then reacted with n-butyl lithium and triisopropylborate under argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol exerts its effects involves the inhibition of specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme essential for protein synthesis in fungi . This inhibition leads to the disruption of protein synthesis, ultimately resulting in the death of the microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Uniqueness
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit leucyl-tRNA synthetase sets it apart from other benzoxaboroles, making it a promising candidate for antimicrobial applications .
Propiedades
Fórmula molecular |
C8H9BO3 |
|---|---|
Peso molecular |
163.97 g/mol |
Nombre IUPAC |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,10-11H,1H3 |
Clave InChI |
CGWGNUUKRQJQKE-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC(=C2)O)C(O1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
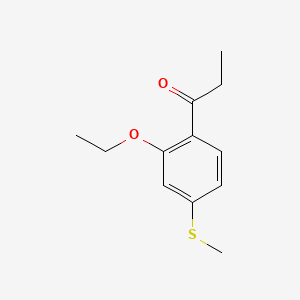


![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
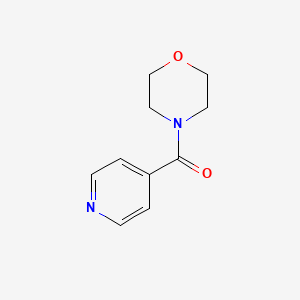
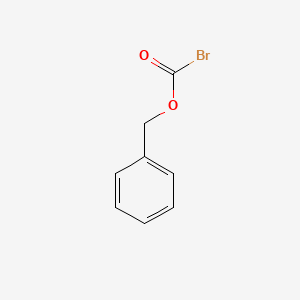


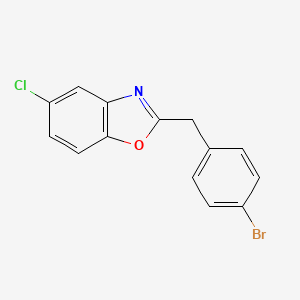
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
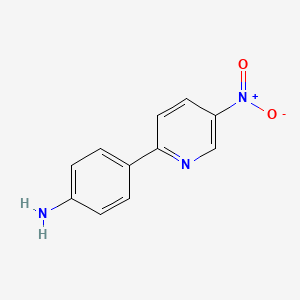
![2-hexyldecyl 5-bromo-2-[5-[5-bromo-3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B14064551.png)
